MC2392

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

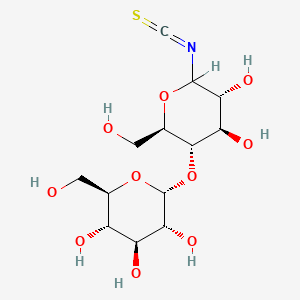

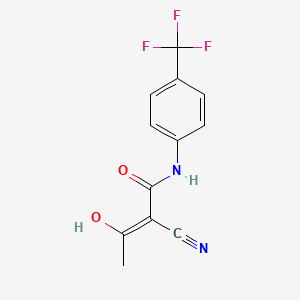

MC2392 is a potent and selective HDAC inhibitors. MC2392 induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that MC2392 alters expression of a number of stress-responsive and apoptotic genes. Concordantly, MC2392 induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by MC2392, but expression of PML-RARalpha conveys efficient MC2392-induced cell death. MC2392 binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])

Applications De Recherche Scientifique

1. Cancer Research

MC2392 has been explored in the context of cancer research, particularly in relation to acute myeloid leukemia (AML). In a study by De Bellis et al. (2014), MC2392 was identified as a hybrid molecule combining the properties of retinoid and HDAC inhibitor. This compound was designed to target the specific context of the PML-RARα-HDAC complex in AML. The study found that MC2392 induced selective cell death in cells expressing PML-RARα, suggesting its potential as a context-dependent targeted therapy for AML (De Bellis et al., 2014).

2. Molecular Communication

Although not directly related to MC2392, research in molecular communication (MC) is relevant to understanding the broader context of molecular interactions in scientific research. Jamali et al. (2018) provided a comprehensive review of mathematical modeling for diffusive MC systems, which are crucial in applications such as smart drug delivery and industrial monitoring. This research highlights the importance of understanding molecular interactions and communication, which could indirectly relate to the mechanisms of action of compounds like MC2392 (Jamali et al., 2018).

3. Genetic and Protein Research

Research by Richards et al. (2003) on membrane cofactor protein (MCP) mutations and their association with familial hemolytic uremic syndrome illustrates the importance of molecular studies in understanding disease mechanisms. While not directly linked to MC2392, this research underscores the significance of molecular-level investigations in medical science, which could be relevant to the study and application of MC2392 in similar contexts (Richards et al., 2003).

Propriétés

Nom du produit |

MC2392 |

|---|---|

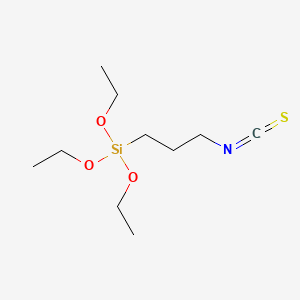

Formule moléculaire |

C26H34N2O |

Poids moléculaire |

390.56096 |

Nom IUPAC |

(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+ |

Clé InChI |

HDVFKZQGUOMDKW-FUQLHJDNSA-N |

SMILES |

O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MC-2392; MC2392; MC 2392. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)

![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)

![(17-Hydroxy-4',4',10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl)oxidanyl](/img/structure/B1194461.png)

![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)